molecular formula C10H12N2O7S B13083338 Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate

Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate

Cat. No.: B13083338
M. Wt: 304.28 g/mol
InChI Key: WXJAIHGZUZSDDI-UHFFFAOYSA-N
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Description

Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate is an organic compound with the molecular formula C({10})H({12})N({2})O({7})S and a molecular weight of 304.28 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and a sulfonylamino group attached to a phenyl ring, along with a methyl ester functional group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the 3-position of the phenyl ring.

    Sulfonylation: The nitro-substituted aniline is then reacted with a sulfonyl chloride to form the sulfonylamino derivative.

    Esterification: Finally, the sulfonylamino compound is esterified with methyl chloroacetate under basic conditions to yield the desired product.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would follow similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as thiols or amines.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

    Reduction: 4-methoxy-3-aminophenylsulfonylaminoacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methoxy-3-nitrophenylsulfonylaminoacetic acid.

Scientific Research Applications

Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonylamino group.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate depends on its specific application. In biological systems, the sulfonylamino group can interact with enzymes or proteins, potentially inhibiting their activity. The nitro group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl {[(4-methoxyphenyl)sulfonyl]amino}acetate: Lacks the nitro group, which affects its reactivity and applications.

    Methyl {[(4-nitrophenyl)sulfonyl]amino}acetate:

    Methyl {[(4-methoxy-3-nitrophenyl)amino}acetate: Lacks the sulfonyl group, significantly changing its biological activity.

Uniqueness

Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a sulfonylamino group makes it particularly useful in research focused on enzyme inhibition and redox chemistry.

Properties

Molecular Formula

C10H12N2O7S

Molecular Weight

304.28 g/mol

IUPAC Name

methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]acetate

InChI

InChI=1S/C10H12N2O7S/c1-18-9-4-3-7(5-8(9)12(14)15)20(16,17)11-6-10(13)19-2/h3-5,11H,6H2,1-2H3

InChI Key

WXJAIHGZUZSDDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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